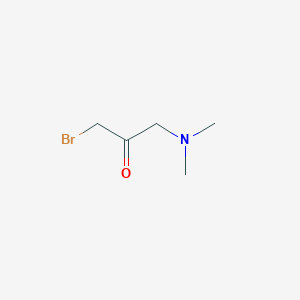
2-Propanone, 1-bromo-3-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-bromo-3-(dimethylamino)-, also known as 1-bromo-3-(dimethylamino)-2-propanone, is an organic compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a ketone functional group within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-3-(dimethylamino)- typically involves the bromination of 3-(dimethylamino)-2-propanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-bromo-3-(dimethylamino)- follows similar synthetic routes but may involve more efficient and scalable processes. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-bromo-3-(dimethylamino)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted 3-(dimethylamino)-2-propanones.
Oxidation: Major products are oximes and hydrazones.
Reduction: The primary product is 3-(dimethylamino)-2-propanol.
Aplicaciones Científicas De Investigación
2-Propanone, 1-bromo-3-(dimethylamino)- has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-bromo-3-(dimethylamino)- involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 1-(dimethylamino)-: Lacks the bromine atom, resulting in different reactivity and applications.
1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one: Contains a pyridine ring, which imparts unique electronic properties and reactivity.
Uniqueness
2-Propanone, 1-bromo-3-(dimethylamino)- is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H10BrNO |
|---|---|
Peso molecular |
180.04 g/mol |
Nombre IUPAC |
1-bromo-3-(dimethylamino)propan-2-one |
InChI |
InChI=1S/C5H10BrNO/c1-7(2)4-5(8)3-6/h3-4H2,1-2H3 |
Clave InChI |
YVLRLOJNYCVFFW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)
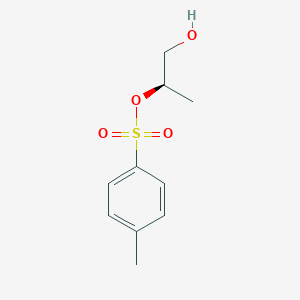

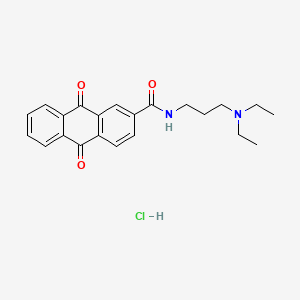

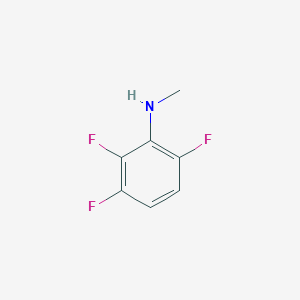
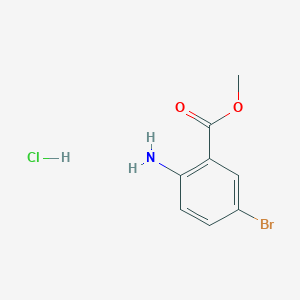

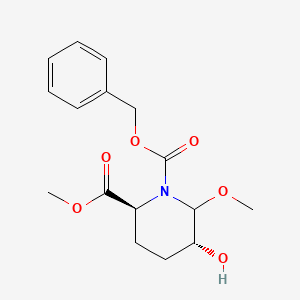
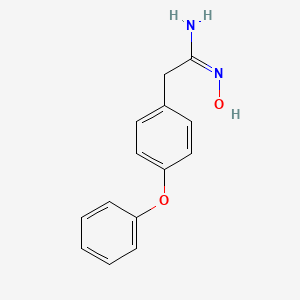
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
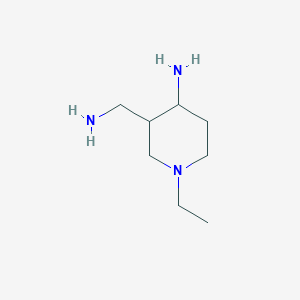
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

